Superior Purity Enables Accurate Quantification as a Reference Standard Compared to Isomeric Mixtures
N3-Methyl Esomeprazole, provided as a discrete (S)-enantiomer (Isomer-2), demonstrates a purity specification of ≥98% by HPLC, as reported by multiple reputable suppliers [1]. In contrast, the commonly available 'N-Methyl Esomeprazole' product is sold as a mixture of isomers, typically with a reported purity of 95% [2]. This 3 percentage-point difference in purity is critical for analytical applications where the reference standard's purity directly propagates into the accuracy of quantification for the target impurity in a drug sample. The discrete isomer also ensures a single, reproducible chromatographic peak, eliminating the potential for co-elution or split peaks associated with isomeric mixtures [3].
| Evidence Dimension | Purity Specification (% area by HPLC) |
|---|---|
| Target Compound Data | ≥ 98% (CAS 1346240-11-6, N3-Methyl Esomeprazole Isomer-2) |
| Comparator Or Baseline | 95% (N-Methyl Esomeprazole, mixture of isomers) |
| Quantified Difference | ≥ 3 percentage points |
| Conditions | HPLC purity analysis as reported in vendor technical datasheets |
Why This Matters
Higher purity of the reference standard directly reduces systematic error in impurity quantification, improving the accuracy and reliability of analytical methods used for regulatory compliance and batch release.
- [1] ChemicalBook. N-甲基埃索美拉唑杂质2. CAS 1346240-11-6. Product Information. View Source
- [2] WOCKHARDT LTD. A Process For Preparing Impurity Of Esomeprazole. Indian Patent Application, claim 7. View Source
- [3] Veeprho. N-Methyl Esomeprazole (Mixture of S-Isomer). Technical Note. View Source
